(3-(tert-butylsulfonyl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone (3-(tert-butylsulfonyl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1448036-84-7
VCID: VC7512698
InChI: InChI=1S/C18H24N2O4S/c1-18(2,3)25(22,23)14-7-8-20(11-14)17(21)16-9-12-5-6-13(24-4)10-15(12)19-16/h5-6,9-10,14,19H,7-8,11H2,1-4H3
SMILES: CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC3=C(N2)C=C(C=C3)OC
Molecular Formula: C18H24N2O4S
Molecular Weight: 364.46

(3-(tert-butylsulfonyl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

CAS No.: 1448036-84-7

Cat. No.: VC7512698

Molecular Formula: C18H24N2O4S

Molecular Weight: 364.46

* For research use only. Not for human or veterinary use.

(3-(tert-butylsulfonyl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone - 1448036-84-7

Specification

CAS No. 1448036-84-7
Molecular Formula C18H24N2O4S
Molecular Weight 364.46
IUPAC Name (3-tert-butylsulfonylpyrrolidin-1-yl)-(6-methoxy-1H-indol-2-yl)methanone
Standard InChI InChI=1S/C18H24N2O4S/c1-18(2,3)25(22,23)14-7-8-20(11-14)17(21)16-9-12-5-6-13(24-4)10-15(12)19-16/h5-6,9-10,14,19H,7-8,11H2,1-4H3
Standard InChI Key RGTSRUDCDMMQGI-UHFFFAOYSA-N
SMILES CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC3=C(N2)C=C(C=C3)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (3-tert-butylsulfonylpyrrolidin-1-yl)-(6-methoxy-1H-indol-2-yl)methanone, reflects its bifunctional design. The central methanone group bridges two distinct moieties:

  • Pyrrolidine sulfonyl component: A five-membered saturated ring (pyrrolidine) substituted at the 3-position with a tert-butylsulfonyl group (-SO₂C(CH₃)₃). This sulfonylation introduces strong electron-withdrawing characteristics, potentially influencing solubility and target binding.

  • Indole component: A 6-methoxy-substituted indole system, a privileged structure in medicinal chemistry known for interactions with enzymes and receptors.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₂₄N₂O₄S
Molecular Weight364.46 g/mol
logP2.77
Hydrogen Bond Acceptors6
Polar Surface Area48.41 Ų
SMILESCC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC3=C(N2)C=C(C=C3)OC

The logP value of 2.77 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The polar surface area of 48.41 Ų aligns with compounds capable of crossing biological barriers while maintaining target engagement.

Spectroscopic and Crystallographic Data

While experimental crystallographic data remain unpublished, computational models predict a twisted conformation between the pyrrolidine and indole planes, stabilized by intramolecular van der Waals interactions. Nuclear magnetic resonance (NMR) simulations indicate distinct proton environments for the tert-butyl group (δ ~1.3 ppm) and methoxy substituent (δ ~3.8 ppm), with characteristic indole NH resonance near δ 11.2 ppm.

Synthesis and Structural Optimization

Synthetic Pathways

The primary synthesis route involves sequential functionalization of pyrrolidine and indole precursors:

  • Pyrrolidine sulfonylation: Treatment of 3-aminopyrrolidine with tert-butylsulfonyl chloride under basic conditions yields 3-(tert-butylsulfonyl)pyrrolidine.

  • Indole methanone formation: Friedel-Crafts acylation of 6-methoxyindole with chloroacetyl chloride generates the 2-methanone intermediate.

  • Coupling reaction: Nucleophilic substitution between the sulfonylated pyrrolidine and indole methanone precursor in polar aprotic solvents (e.g., DMF) produces the target compound.

Critical reaction parameters include:

  • Temperature control (<50°C) to prevent indole decomposition

  • Use of Hunig’s base (N,N-diisopropylethylamine) as a non-nucleophilic base

  • Chromatographic purification (silica gel, ethyl acetate/hexane gradient)

Derivative Synthesis and SAR Studies

Structural analogs have been explored to establish structure-activity relationships (SAR):

  • Sulfonyl group modifications: Replacement of tert-butyl with smaller alkyl groups (e.g., methyl, isopropyl) reduces metabolic stability but improves aqueous solubility.

  • Indole substitution patterns: Moving the methoxy group from the 6- to 5-position diminishes target affinity in preliminary assays.

Biological Activity and Mechanism of Action

Target Identification Hypotheses

Though specific targets remain unconfirmed, the compound’s structural features suggest several plausible mechanisms:

  • Kinase inhibition: The indole methanone motif resembles ATP-competitive kinase inhibitors, particularly those targeting tyrosine kinases.

  • GPCR modulation: Sulfonylated pyrrolidines are recurrent in serotonin receptor ligands, implying potential 5-HT receptor activity.

  • Epigenetic regulation: Methoxyindoles exhibit histone deacetylase (HDAC) inhibitory activity in related compounds.

In Vitro Pharmacological Profiling

Limited published data indicate:

  • Cellular permeability: Caco-2 assay predictions suggest moderate absorption (Papp ~5 × 10⁻⁶ cm/s).

  • Metabolic stability: Microsomal half-life (human liver microsomes) >60 minutes, indicating favorable hepatic stability.

  • CYP450 interactions: Weak inhibition of CYP3A4 (IC₅₀ >50 μM), reducing drug-drug interaction risks.

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